N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
N1-(3,4-Dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The oxalamide core (ethanediamide) is functionalized at the N1 position with a 3,4-dimethylphenyl group and at the N2 position with a branched ethyl chain bearing 1-methylindolin-5-yl and piperidin-1-yl moieties.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-7-9-22(15-19(18)2)28-26(32)25(31)27-17-24(30-12-5-4-6-13-30)20-8-10-23-21(16-20)11-14-29(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZUXZWXLFSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction would involve 3,4-dimethylaniline and a suitable protecting group for the indolinyl and piperidinyl moieties.
Introduction of the Indolinyl and Piperidinyl Groups: The protected intermediate is then reacted with 1-methylindoline and piperidine under controlled conditions to introduce the indolinyl and piperidinyl groups.
Deprotection and Final Assembly: The final step involves deprotecting the intermediate compound to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce nitro or halogen groups into the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It might be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide would depend on its specific biological target. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors in the brain, modulating neurotransmitter activity.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a broader class of oxalamides and benzamide derivatives, many of which have been evaluated for safety, metabolism, and bioactivity. Below is a comparative analysis based on substituent variations, metabolic pathways, and toxicological data:
Key Observations:
Substituent Effects :
- Aromatic Groups : The 3,4-dimethylphenyl group (target compound) and 4-trifluoromethylphenyl (Analog 1) differ in electronic properties. The electron-donating methyl groups may enhance metabolic stability compared to the electron-withdrawing trifluoromethyl group, which could slow hydrolysis .
- Heterocyclic Moieties : The piperidin-1-yl and 1-methylindolin-5-yl groups (target compound) likely undergo oxidative metabolism, similar to indole-containing analogs . Thiophene-containing analogs (e.g., Analog 2) are prone to ring oxidation but resist amide hydrolysis .
Metabolism: Oxalamides with bulky N2 substituents (e.g., S336) show rapid hepatic metabolism without amide cleavage, suggesting similar behavior for the target compound . Glucuronidation is a common detoxification pathway for aromatic amines, as seen in (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226) .
Safety Profiles: The NOEL for S336 (100 mg/kg/day) provides a benchmark for oxalamide safety in food additives, though the target compound’s methylindole-piperidine substituents may alter toxicity thresholds . Limited data on indole/piperidine-containing oxalamides necessitate caution; structurally related indoles are often associated with neuropharmacological activity, which may introduce off-target effects .
Research Findings and Data Gaps
- Toxicological Data: While S336 and related oxalamides have established NOELs , the target compound lacks direct 90-day or 28-day rodent studies.
- Bioavailability: Poor oral bioavailability was noted for (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226) due to extensive first-pass metabolism . Similar challenges may affect the target compound.
- This contrasts with pyridine-containing oxalamides (e.g., S336), which resist hydrolysis but undergo rapid hepatic clearance .
Q & A
Q. What are the standard synthetic protocols for N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can purity be ensured?
The synthesis typically involves coupling substituted amines with oxalyl chloride derivatives under anhydrous conditions. For example, analogous oxalamides are synthesized using sodium hydride in DMF to activate intermediates, followed by reaction with acyl chlorides (e.g., 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride) and purification via silica gel chromatography . Purity is validated using UPLC-MS (>95%) and NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methyl groups at 3,4-dimethylphenyl appear as singlets near δ 2.2–2.5 ppm; piperidinyl protons show multiplet patterns around δ 1.5–3.0 ppm) .
- UPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities. Discrepancies in mass spectra may indicate incomplete purification or side reactions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Functional assays like fluorescence-based binding studies or enzyme inhibition tests (e.g., kinase or receptor assays) are used. For oxalamides, dose-response curves (IC₅₀ values) and selectivity profiling against related targets are critical. Reference compounds (positive/negative controls) must be included to validate assay conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for structurally similar oxalamides with complex substituents?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of intermediates .
- Catalysis : Explore palladium or copper catalysts for coupling reactions involving indole or piperidine moieties .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .
- Alternative Techniques : Employ 2D NMR (COSY, HSQC) or X-ray crystallography for stereochemical confirmation .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Substituent Variation : Modify the 3,4-dimethylphenyl group to assess steric/electronic effects on target binding (e.g., halogenation for increased lipophilicity) .
- Scaffold Hopping : Replace the piperidinyl group with morpholine or azetidine to probe conformational flexibility .
- Pharmacophore Modeling : Use docking simulations to predict interactions with biological targets (e.g., kinases, GPCRs) .
Q. What methodologies are recommended for in vivo pharmacokinetic studies of this compound?
- ADME Profiling : Conduct plasma stability assays (e.g., liver microsomes) to assess metabolic half-life .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative biodistribution analysis in rodent models .
- PK/PD Modeling : Correlate plasma concentration-time curves (AUC, Cmax) with efficacy in disease models .
Methodological Considerations for Data Integrity
Q. How should researchers address batch-to-batch variability in biological activity data?
- Standardized Protocols : Use identical synthetic routes and purification methods across batches .
- Quality Control : Implement orthogonal analytical techniques (e.g., HPLC for purity, DSC for crystallinity) .
- Statistical Analysis : Apply ANOVA or t-tests to determine significance of variability .
Q. What frameworks guide the integration of theoretical models into experimental design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
